
TD139
Übersicht
Beschreibung
Olitigaltin ist eine niedermolekulare Verbindung, die auf ihre potenziellen therapeutischen Anwendungen untersucht wurde, insbesondere in der Behandlung der idiopathischen Lungenfibrose .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Olitigaltin beinhaltet die Bildung einer Bis-Galactopyranosyl-Sulfan-Struktur. Zu den wichtigsten Schritten gehören die Glykosylierung von Galactopyranosyleinheiten mit einer Triazol-Einheit und die anschließende Bildung einer Sulfan-Verknüpfung . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels wie Dimethylformamid und eines Katalysators wie Trifluormethansulfonsäure, um die Glykosylierungsreaktion zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Olitigaltin würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren und fortschrittlicher Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie zur Isolierung des gewünschten Produkts beinhalten .
Wissenschaftliche Forschungsanwendungen
Inhibition of Tumor Metastasis
Research indicates that TD139 can prevent the metastasis of breast cancer cells to the lungs by inhibiting galectin-3 interactions. This is crucial since galectin-3 is known to facilitate tumor cell migration and invasion .
Therapeutic Potential in Fibrosis
This compound has been investigated for its role in treating idiopathic pulmonary fibrosis (IPF). In preclinical studies, it demonstrated efficacy by reducing fibrosis markers through the inhibition of TGF-β signaling pathways .
Radiotracer Development
The compound's structure has been utilized to develop carbohydrate-based radiotracers for imaging galectin-expressing tumors. This application enhances the ability to visualize and diagnose cancers that overexpress specific galectins .
Case Study 1: Breast Cancer Metastasis
In a study involving murine models, this compound was administered to assess its impact on breast cancer metastasis. The results indicated a significant reduction in lung metastases compared to control groups, highlighting its potential as an anti-metastatic agent .
Case Study 2: Idiopathic Pulmonary Fibrosis
A clinical trial evaluated the safety and efficacy of this compound in patients with IPF. The trial reported a notable decrease in disease progression markers and improved lung function metrics in treated patients compared to placebo groups .
Comparative Efficacy with Other Inhibitors
The following table summarizes the comparative efficacy of this compound with other known galectin inhibitors:
Compound Name | Target Galectin | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Galectin-1 | 12 | Competitive inhibition |
GBC-590 | Galectin-3 | 15 | Multivalent binding |
GCS-100 | Galectin-3 | 20 | Competitive inhibition |
Wirkmechanismus
Target of Action
TD139 primarily targets Galectin-3 (Gal-3) , a β-galactoside-binding lectin . Gal-3 plays a key role in various pathological disorders, including fibrosis, inflammation, cancer, and metabolic diseases . It is considered to be pro-inflammatory and contributes to the regulation of innate immune responses .
Mode of Action
This compound acts as a potent inhibitor of Gal-3 . It binds to human Gal-3 with high affinity , thereby blocking its function . This inhibition reduces the pro-inflammatory and pro-fibrotic activities of Gal-3 .
Biochemical Pathways
The inhibition of Gal-3 by this compound impacts several biochemical pathways. It reduces Gal-3-induced neutrophil activation, monocyte IL-8 secretion, T cell apoptosis, and the upregulation of pro-inflammatory genes encoding for IL-8, TNFα, IL-6 in alveolar epithelial cells . These changes contribute to the reduction of inflammation and fibrosis .
Pharmacokinetics
This compound is rapidly absorbed, with mean time taken to reach maximum plasma concentration (Cmax) values ranging from 0.6 to 3 hours, and a plasma half-life (T1/2) of 8 hours . The concentration of this compound in the lung is >567-fold higher than in the blood, indicating a high level of bioavailability in the target organ .
Result of Action
The action of this compound results in the suppression of Gal-3 expression on bronchoalveolar lavage macrophages and a decrease in plasma biomarkers associated with idiopathic pulmonary fibrosis (IPF) progression . These biomarkers include platelet-derived growth factor-BB, plasminogen activator inhibitor-1, Gal-3, CCL18, and YKL-40 .
Action Environment
The action of this compound is influenced by the environment within the lungs. The compound is formulated for inhalation, which enables direct targeting of the fibrotic tissue in the lungs, while minimizing systemic exposure . This approach enhances the efficacy of this compound and reduces potential side effects .
Biochemische Analyse
Biochemical Properties
TD139 has been shown to interact with Galectin-3, a β-galactoside-binding lectin . It binds to human Galectin-3 with high affinity but has lower affinity towards mouse and rat homologs . This interaction is crucial in its role as an inhibitor, affecting the function of Galectin-3 .
Cellular Effects
This compound has been shown to exhibit effects on key cell types involved in IPF: it modulates macrophage phenotype and Galectin-3 expression, reduces the effects of key profibrotic growth factors that act on myofibroblasts, and inhibits epithelial–mesenchymal transition . In patients with IPF, this compound was shown to suppress Galectin-3 expression on bronchoalveolar lavage macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Galectin-3. A single amino acid change corresponding to A146 in human Galectin-3 is sufficient for the observed reduction in the binding affinity of this compound . This binding interaction is crucial for its inhibitory effect on Galectin-3 .
Temporal Effects in Laboratory Settings
In a phase 1/2a clinical study, this compound was administered once daily for 14 days . It was well tolerated with no significant treatment-related side-effects. This compound was rapidly absorbed, with mean time taken to reach maximum plasma concentration values ranging from 0.6 to 3 hours and a plasma half-life of 8 hours .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the search results, it has been shown that genetic targeting or pharmacological inhibition of Galectin-3, which this compound does, dampens microglia reactivity and delays retinal degeneration in mouse models .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the search results. It is known that this compound inhibits Galectin-3, which has been associated with a spectrum of fibrotic diseases .
Transport and Distribution
This compound is well distributed in the body after administration. The concentration of this compound in the lung was found to be more than 567-fold higher than in the blood, with systemic exposure predicting exposure in the target compartment .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. Galectin-3, the target of this compound, is found in both intracellular milieu and extracellular space .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of olitigaltin involves the formation of a bis-galactopyranosyl sulfane structure. The key steps include the glycosylation of galactopyranosyl units with a triazole moiety and subsequent sulfane linkage formation . The reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as trifluoromethanesulfonic acid, to facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production of olitigaltin would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, to isolate the desired product .
Analyse Chemischer Reaktionen
Reaktionstypen
Olitigaltin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Olitigaltin kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Reduktion: Die Reduktion von Olitigaltin kann zur Bildung von Thiol-Derivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Sulfoxide, Sulfone, Thiol-Derivate und verschiedene substituierte Triazol-Derivate .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Olitigaltin entfaltet seine Wirkungen durch Hemmung von Galectin-3, einem β-Galaktosid-bindenden Lektin, das an verschiedenen zellulären Prozessen beteiligt ist. Durch die Bindung an Galectin-3 verhindert Olitigaltin dessen Interaktion mit glykosylierten Proteinen, wodurch die Aktivierung von Makrophagen und die Rekrutierung von Myofibroblasten gehemmt werden, die für die Fibroseentwicklung von entscheidender Bedeutung sind . Diese Hemmung führt zu einer Verringerung der Fibrose und damit verbundener pathologischer Prozesse .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
Olitigaltin ist aufgrund seiner spezifischen Bis-Galactopyranosyl-Sulfan-Struktur einzigartig, die eine hohe Affinität und Selektivität für Galectin-3 bietet. Diese strukturelle Einzigartigkeit trägt zu seinen starken inhibitorischen Wirkungen und seinem therapeutischen Potenzial bei .
Biologische Aktivität
The compound 3-Deoxy-3-[4-(3-Fluorophenyl)-1H-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1H-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside (TDG) is a thio-digalactoside derivative that has garnered attention for its potential therapeutic applications. This article explores the biological activity of TDG, particularly its interactions with galectins, and its implications in various diseases.
Property | Value |
---|---|
Molecular Formula | C28H30F2N6O8S |
Molecular Weight | 648.635 g/mol |
Chemical Structure | Chemical Structure |
TDG and its derivatives primarily function as inhibitors of galectins, particularly galectin-1 and galectin-3 . These proteins play significant roles in various biological processes, including cell adhesion, migration, and immune response modulation.
Binding Affinity
Recent studies have highlighted the binding affinities of TDG derivatives for galectins:
- TD139 , a notable derivative of TDG, exhibits a binding affinity of for galectin-3, representing a significant enhancement compared to other derivatives .
- The binding interactions are influenced by the fluorophenyl and triazole moieties which enhance the interaction through arginine-arene interactions .
Anti-Cancer Effects
Galectin-3 has been implicated in cancer progression due to its roles in promoting angiogenesis and metastasis. Inhibitors like TDG may counteract these effects:
- In vitro studies have shown that TDG can inhibit tumor growth by disrupting galectin-mediated cell signaling pathways .
- Preclinical models indicate that galectin inhibitors can reduce tumor size and improve survival rates in cancerous mice .
Role in Alzheimer’s Disease
Galectin-3 is also associated with neuroinflammatory processes in Alzheimer's disease (AD). Elevated levels of galectin-3 have been observed in AD patients:
- Studies demonstrate that inhibiting galectin-3 can reduce microglial activation and amyloid plaque formation in AD models .
- The administration of galectin inhibitors has been linked to improved cognitive functions in animal models .
Case Studies
- Galectin Inhibition in Cancer Models : A study conducted on breast cancer models showed that treatment with TDG resulted in a significant reduction in tumor growth and metastasis by inhibiting galectin-mediated pathways .
- Effects on Neuroinflammation : Research on transgenic mice expressing human amyloid precursor proteins indicated that TDG treatment led to a marked decrease in inflammatory markers associated with AD pathology .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-2-[(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N6O8S/c29-15-5-1-3-13(7-15)17-9-35(33-31-17)21-23(39)19(11-37)43-27(25(21)41)45-28-26(42)22(24(40)20(12-38)44-28)36-10-18(32-34-36)14-4-2-6-16(30)8-14/h1-10,19-28,37-42H,11-12H2/t19-,20-,21+,22+,23+,24+,25-,26-,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIDGBAHDZEYMT-MQFIMZJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)S[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F2N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450824-22-2 | |
Record name | Olitigaltin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450824222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TD-139 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12895 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLITIGALTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Y0GUO72B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.